molecular formula C14H18ClNO2 B258524 2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B258524
M. Wt: 267.75 g/mol
InChI Key: KWKMVEQEHADFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a pyrrolidinyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropanoyl chloride to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4. This inhibition can modulate inflammatory responses and has potential therapeutic applications in conditions such as cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit leukotriene A4 hydrolase with high specificity makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18ClNO2/c1-14(2,13(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

KWKMVEQEHADFJZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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